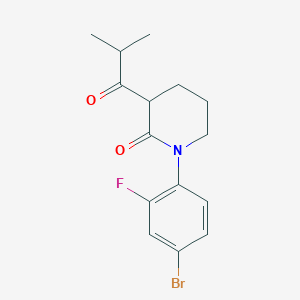

1-(4-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one

Description

1-(4-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one is a heterocyclic compound featuring a piperidin-2-one core substituted with a 4-bromo-2-fluorophenyl group at position 1 and a 2-methylpropanoyl (isobutyryl) moiety at position 2. The bromo and fluoro substituents on the aromatic ring enhance its electronic and steric properties, while the isobutyryl group contributes to its conformational flexibility and lipophilicity.

Properties

Molecular Formula |

C15H17BrFNO2 |

|---|---|

Molecular Weight |

342.20 g/mol |

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one |

InChI |

InChI=1S/C15H17BrFNO2/c1-9(2)14(19)11-4-3-7-18(15(11)20)13-6-5-10(16)8-12(13)17/h5-6,8-9,11H,3-4,7H2,1-2H3 |

InChI Key |

FGEZBVQXDYAIRE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C1CCCN(C1=O)C2=C(C=C(C=C2)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves multi-step organic reactions. A common approach might include:

Starting Materials: 4-Bromo-2-fluoroaniline, 2-methylpropanoic acid, and piperidin-2-one.

Reaction Steps:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, solvents, and specific reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of carbonyl groups to alcohols.

Substitution: Halogen substitution reactions, particularly involving the bromine atom.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological targets.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on its structure and the biological context in which it is studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Core Heterocycle Variations

- Target Compound : Piperidin-2-one ring (6-membered lactam).

- (3f) (): Prop-2-en-1-one (α,β-unsaturated ketone) with a thiophene substituent.

Aromatic Ring Modifications

- Target Compound : 4-Bromo-2-fluorophenyl group.

- 1-(4-Bromo-3-(trifluoromethyl)phenyl)piperidin-2-one () : Bromo and trifluoromethyl substituents.

- Ethyl(fluorophenyl)(piperidin-2-yl)acetate (): Fluorophenyl group with an ester substituent.

Acyl Group Variations

- Target Compound: 2-Methylpropanoyl (isobutyryl) group.

- Reactivity: The absence of an acyl group in the chalcone derivative limits its participation in nucleophilic acyl substitution reactions, which the target compound may undergo due to its isobutyryl moiety .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Key Observations:

- The chalcone derivative (3f) exhibits a lower molecular weight (346.6 g/mol) but a higher melting point (133–134°C) compared to the target compound, likely due to stronger intermolecular interactions (e.g., dipole-dipole, π-π stacking) in the crystalline state .

- The trifluoromethyl-substituted analog () has a similar molecular weight to (3f) but lacks reported melting point or yield data, highlighting gaps in available literature.

Limitations:

No direct synthesis data for the target compound is available, necessitating extrapolation from analogous reactions.

Biological Activity

1-(4-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one is a synthetic organic compound that belongs to the piperidinone class. Its unique substitution pattern and structural characteristics make it a subject of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 1-(4-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one is C15H17BrFNO2, with a molecular weight of 342.20 g/mol. The presence of bromine and fluorine atoms on the phenyl ring contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H17BrFNO2 |

| Molecular Weight | 342.20 g/mol |

| IUPAC Name | 1-(4-bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one |

| InChI Key | LVKRXYFIFURCJO-UHFFFAOYSA-N |

The biological activity of 1-(4-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one is thought to involve interactions with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or modulate receptor activity, which could lead to therapeutic effects in various conditions.

Pharmacological Effects

Research indicates that compounds with similar structural features have shown significant pharmacological activities, including:

- Antidepressant Activity : Some piperidinone derivatives have been investigated for their potential as antidepressants due to their ability to modulate neurotransmitter systems.

- Analgesic Properties : The compound may exhibit pain-relieving effects, making it a candidate for further investigation in pain management therapies.

- Anticancer Potential : Certain derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 1-(4-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one.

- Study on Receptor Binding : A study investigating similar piperidinone derivatives found that modifications in the phenyl ring significantly affected binding affinity to serotonin receptors, suggesting that the bromine and fluorine substitutions could enhance receptor interaction .

- In Vitro Assays : In vitro assays demonstrated that piperidinone compounds could inhibit specific enzymes involved in inflammatory pathways. This suggests a potential role for 1-(4-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one in anti-inflammatory therapies .

- Cytotoxicity Studies : Research into cytotoxic effects indicated that certain piperidinone derivatives could selectively induce apoptosis in cancer cell lines while sparing normal cells, highlighting their potential as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.